molecular formula C21H15IN2OS B5101414 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide

Numéro de catalogue B5101414
Poids moléculaire: 470.3 g/mol
Clé InChI: YBOHJSHYTGASSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide, also known as BMIPP, is a chemical compound that has been widely used in scientific research. BMIPP is a radiopharmaceutical agent that is used for imaging the heart and detecting any abnormalities in the cardiac muscles.

Mécanisme D'action

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide is a lipophilic compound that is taken up by the myocardial cells and undergoes beta-oxidation. It is then converted into a radioactive metabolite that emits gamma radiation. The gamma radiation is detected by a gamma camera and the images are reconstructed using computer software. The images obtained using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide provide information about the distribution of the compound in the heart and any abnormalities in the cardiac muscles.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been shown to have a high affinity for the myocardial cells. It is taken up by the cells and undergoes beta-oxidation to produce energy. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been shown to be a safe and effective radiopharmaceutical agent for imaging the heart. It does not have any significant side effects and is well-tolerated by patients.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has several advantages for lab experiments. It is a highly sensitive radiopharmaceutical agent that can detect even small abnormalities in the cardiac muscles. It is also a non-invasive diagnostic technique that does not require any invasive procedures. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has some limitations for lab experiments. It is a costly procedure and requires specialized equipment and trained personnel. It also has limited availability in some regions.

Orientations Futures

There are several future directions for the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in scientific research. One area of research is the development of new radiopharmaceutical agents that can be used for imaging the heart. Another area of research is the development of new imaging techniques that can provide more detailed information about the cardiac muscles. There is also a need for more research on the safety and efficacy of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in various patient populations. Finally, there is a need for more research on the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in the diagnosis and treatment of various cardiac diseases.

Méthodes De Synthèse

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide involves the reaction of 4-iodobenzoyl chloride with 3-(1,3-benzothiazol-2-yl)-2-methylphenylamine in the presence of a base. The reaction takes place at room temperature and the product is obtained in a good yield. The purity of the product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Applications De Recherche Scientifique

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been used extensively in scientific research for imaging the heart and detecting any abnormalities in the cardiac muscles. It is a radiopharmaceutical agent that is used in single-photon emission computed tomography (SPECT) imaging. SPECT imaging is a non-invasive diagnostic technique that uses radioactive tracers to produce detailed images of the heart. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide is used for the diagnosis of various cardiac diseases such as coronary artery disease, myocardial infarction, and cardiomyopathy.

Propriétés

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2OS/c1-13-16(21-24-18-6-2-3-8-19(18)26-21)5-4-7-17(13)23-20(25)14-9-11-15(22)12-10-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOHJSHYTGASSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)I)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.